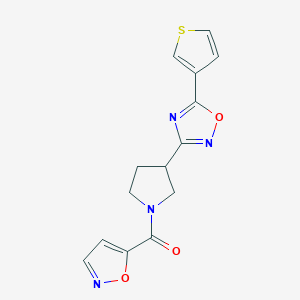![molecular formula C21H26N2O2 B2514260 (1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 838879-65-5](/img/structure/B2514260.png)
(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives is a significant area of research due to their potential therapeutic applications. In the first study, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was achieved through a series of reactions starting from phenylmethamine and potassium thiocyanate, followed by nucleophilic substitution and Dehydrative Cyclization. The final product was obtained after S-methylation and oxidation processes. This compound was designed as a selective COX-2 inhibitor, with the synthesis confirmed by IR, NMR, and Mass spectra .
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first study was designed based on the structure-activity relationship (SAR) of selective COX-2 inhibitors. Docking studies were performed to ensure that the compound exhibited favorable selectivity towards the COX-2 isoenzyme over COX-1. The structural elucidation using spectroscopic methods such as IR, NMR, and Mass spectra provided confirmation of the intended molecular structure .
Chemical Reactions Analysis
In the second study, the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives was accomplished by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols were then converted into carbonyl compounds through the formation of quaternary salts. The (1-methyl-1H-imidazol-2-yl)methanol system was highlighted as a masked form of the carbonyl group, serving as a synthon for the group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the use of IR, NMR, and Mass spectra in the first study suggests that the compound has specific physical and chemical characteristics that were confirmed through these analytical techniques. The second study implies that the (1-methyl-1H-imidazol-2-yl)methanol derivatives have the ability to be converted into carbonyl compounds, indicating a level of chemical reactivity and versatility in synthetic applications .
Wissenschaftliche Forschungsanwendungen
Catalyst Development and Reusability
One study discusses the development of an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons, utilizing a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y. The catalyst demonstrated high catalytic activity, improved stability, and operational flexibility, with the ability to be reused multiple times without significant loss of activity (Ghorbanloo & Maleki Alamooti, 2017).
Fluorescence and Sensing Applications
Research on the synthesis and fluorescence properties of Zn~(2+) fluorescent probes has shown that specific chemical structures can result in strong fluorescence when coordinated with Zn2+, indicating potential applications in fluorescence-based sensing technologies (Zheng Wen-yao, 2012).
Synthetic Chemistry Advancements
A study on the synthesis and application of imidazole derivatives highlights the preparation of (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are convertible into carbonyl compounds. This research provides insights into novel synthetic routes and the utility of imidazole derivatives in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Green Chemistry Approaches
A study exploring the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 highlights the efficiency and environmental benefits of such green chemistry approaches. This method provides a cost-effective and clean alternative for chemical synthesis and functionalization processes (Sarki et al., 2021).
Anion Hosting and Molecular Aggregation
Another research area includes the development of imidazole-based bisphenol as a versatile host for anions, demonstrating the potential for creating complex structures with specific hosting capabilities for various ions (Nath & Baruah, 2012).
Zukünftige Richtungen
Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these biological activities for this specific compound.
Eigenschaften
IUPAC Name |
[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)17-10-9-16(3)13-20(17)25-12-6-11-23-19-8-5-4-7-18(19)22-21(23)14-24/h4-5,7-10,13,15,24H,6,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSKBRJAWHYDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)


![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)